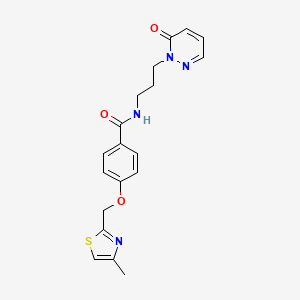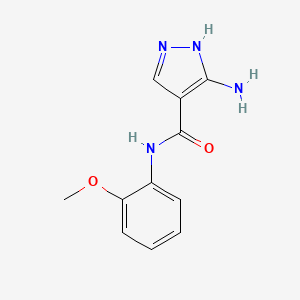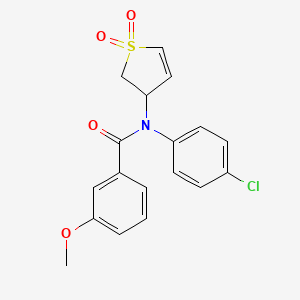
4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C25H25FN6O2S2. It has a molecular weight of 524.6 g/mol . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It contains a triazole ring, a thiazole ring, a benzamide group, and a tert-butyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 524.6 g/mol. It has a computed XLogP3-AA value of 4.8, which is a measure of its lipophilicity. This compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors. It also has a rotatable bond count of 9. The exact mass and monoisotopic mass of this compound are both 524.14644457 g/mol. The topological polar surface area of this compound is 155 Ų .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Studies
One area of research into compounds similar to 4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves the study of their metabolic pathways and potential toxicity. For example, the metabolism of nephro- or hepatotoxic thiazoles, including compounds with tert-butyl and thiazol-2-ylamino structures, has been examined to understand the formation of toxic metabolites. These studies identified thioamides as ring cleavage products, suggesting specific metabolic pathways that could inform the safety profile of similar compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Synthesis and Antimicrobial Activities
Research has also focused on the synthesis of hybrid molecules incorporating thiazole, triazole, and other heterocyclic motifs, investigating their potential biological activities. For instance, compounds structuring around thiazole and triazole have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, showcasing the therapeutic potential of these molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Material Science Applications
In material science, the tert-butyl group and related structures have been explored for the synthesis of novel polymers. One study described the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, leading to polymers with significant solubility, thermal stability, and mechanical properties. This research highlights the utility of such compounds in developing advanced materials with specific desirable properties (Hsiao, Yang, & Chen, 2000).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S2/c1-25(2,3)17-6-4-16(5-7-17)22(34)28-14-20-30-31-24(32(20)19-10-8-18(26)9-11-19)36-15-21(33)29-23-27-12-13-35-23/h4-13H,14-15H2,1-3H3,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADGESDHIKHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

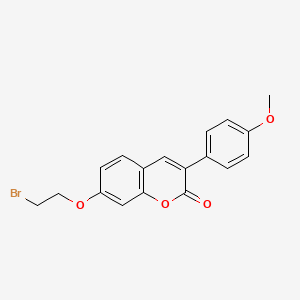
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678103.png)
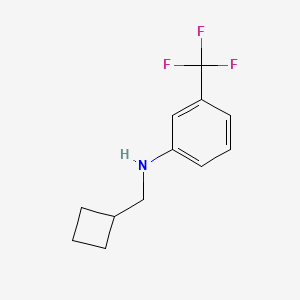
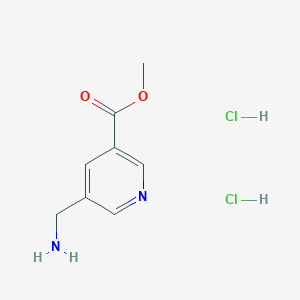
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)
![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)
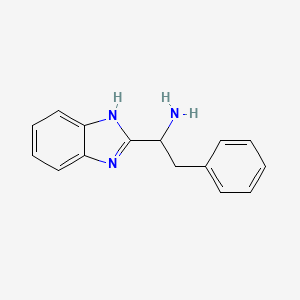

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)

